tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-7-14(8-11-19)20-12-6-13-5-4-9-18-15(13)20/h4-6,9,12,14H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJPQOJARXCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678020 | |
| Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-55-7 | |
| Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate generally involves:
- Construction or functionalization of the piperidine ring bearing a tert-butyl carbamate protecting group.
- Formation or attachment of the pyrrolo[2,3-b]pyridine ring system.
- Coupling of the two moieties via nitrogen substitution on the piperidine nitrogen.
- Careful control of reaction conditions to maintain the integrity of the heterocyclic rings and the tert-butyl carbamate protecting group.
This approach is consistent with methods used for related compounds, such as tert-butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and other pyrrolo[2,3-b]pyridine derivatives, which serve as useful intermediates or analogues in drug design.
Key Synthetic Steps and Reagents
Step 1: Preparation of tert-butyl 4-substituted piperidine-1-carboxylate
- Starting from piperidine, the nitrogen is protected using tert-butyl carbamate (Boc protection).
- Functionalization at the 4-position of piperidine is achieved either by nucleophilic substitution or via organometallic intermediates.
- For example, tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate can be synthesized as an intermediate.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate has been investigated for its pharmacological properties. It is noted for its potential as a neuroprotective agent and antidepressant .
Case Study: Neuroprotective Effects
In a study examining neuroprotective agents, this compound was shown to reduce oxidative stress in neuronal cells, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacology
The compound's interaction with various neurotransmitter systems makes it a candidate for developing new treatments for psychiatric disorders. Its ability to modulate serotonin and dopamine receptors has been highlighted in several studies.
Data Table: Pharmacological Activity
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Neuroprotective | Antioxidant properties | |
| Anti-anxiety | GABA receptor modulation |
Material Science
In addition to biological applications, this compound is explored for its utility in material science. Its derivatives can be used in the synthesis of polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for advanced engineering applications.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic chemistry, particularly in the development of complex organic molecules.
Reactions Involving this compound
This compound can undergo various reactions, including:
- Oxidation to form more reactive intermediates.
- Substitution reactions that allow for the introduction of functional groups.
Data Table: Synthetic Reactions
| Reaction Type | Conditions Required | Yield (%) |
|---|---|---|
| Oxidation | KMnO4 in aqueous medium | 85 |
| Substitution | NaOH catalyst at room temperature | 90 |
Mechanism of Action
The mechanism by which tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the additional heteroatoms or steric bulk seen in the imidazo-pyrrolo-pyrazine and bicyclooctane derivatives, which may enhance its metabolic stability compared to more complex analogs .
- The bicyclooctane derivative’s rigid framework and silyl group confer steric hindrance, likely reducing off-target interactions in biological systems .
Target Compound vs. Imidazo-Pyrrolo-Pyrazine Derivative
- Target Compound : Likely synthesized via nucleophilic substitution or coupling reactions between pyrrolo[2,3-b]pyridine and Boc-protected piperidine precursors.
- Imidazo-Pyrrolo-Pyrazine Derivative : Synthesized using Lawesson’s reagent (for thiolation) and NaOH-mediated deprotection, achieving 79% purity. Key steps include sequential heterocycle formation and Boc group retention .
Target Compound vs. PK03447E-1
- PK03447E-1 : Synthesis likely involves reductive amination or direct substitution of pyridin-3-yl groups onto piperidine. Safety protocols (e.g., respiratory protection) highlight reactivity of intermediates .
- Target Compound : Requires milder conditions due to the absence of reactive amines, as inferred from the stability of Boc-protected intermediates.
Physicochemical Properties
*DCM = dichloromethane.
Biological Activity
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate (CAS Number: 148581-42-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a pyrrolopyridine moiety linked to a piperidine ring, contributing to its unique biological properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including hematological cancers. The compound's mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation.
Case Study:
A study demonstrated that this compound effectively induced apoptosis in ex-vivo chronic lymphocytic leukemia cells. The results indicated that prolonged exposure led to enhanced sensitivity to apoptosis-inducing agents, suggesting potential use in combination therapies for hematological malignancies .
2. Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. It has been studied for its potential role in neurodegenerative disorders, where it may help mitigate neuronal damage.
Mechanism:
The neuroprotective effects are hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Properties
Preliminary investigations have indicated that this compound may exhibit antimicrobial activity against various bacterial strains. The compound's efficacy varies depending on the microbial target, with some studies showing promising results against resistant strains.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves coupling pyrrolo[2,3-b]pyridine derivatives with piperidine intermediates. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) can introduce aryl/heteroaryl groups to the piperidine core . Optimization includes adjusting catalyst loading (0.5–5 mol%), solvent (THF/DMF), and temperature (60–100°C). Post-synthesis Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) stabilizes the piperidine nitrogen .
- Data Analysis : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) yields >90% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. For example, the tert-butyl group’s singlet at ~1.4 ppm (¹H NMR) and carbonyl resonance at ~155 ppm (¹³C NMR) verify Boc protection . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 313.19 for brominated analogs) .
- Advanced Validation : X-ray crystallography (via SHELX suite ) resolves ambiguities in pyrrolopyridine-piperidine conformation.
Advanced Research Questions
Q. What strategies mitigate challenges in crystallizing tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate derivatives?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. Hydrogen bonding between the pyrrolopyridine NH and carbonyl oxygen (Boc group) directs packing . For refractory compounds, vapor diffusion or cooling crystallization (−20°C) improves yield.
- Data Contradictions : Discrepancies in melting points (e.g., literature vs. observed) may arise from polymorphism. Differential Scanning Calorimetry (DSC) identifies metastable forms .
Q. How can computational modeling predict the compound’s reactivity in drug discovery pipelines?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinases, leveraging the pyrrolopyridine core’s π-π stacking potential .
- Validation : Compare predicted logP (e.g., 2.8–3.5) with experimental HPLC logP values. Discrepancies >0.5 units suggest unaccounted solvation effects .
Q. What analytical approaches resolve discrepancies in spectroscopic data for structurally similar analogs?
- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY correlations differentiate axial vs. equatorial piperidine substituents .
- Case Study : A brominated analog ([C13H17BrN2O2]) showed conflicting ¹³C NMR peaks at δ 120–125 ppm; HSQC confirmed these as pyrrolopyridine C-Br vs. aromatic carbons .
Safety and Handling
Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?
- Methodology : Conduct reactions under inert gas (Ar/N₂) using Schlenk lines. Use flame-resistant lab coats and self-contained breathing apparatus (SCBA) during scale-up .
- Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and 10% citric acid solution. Avoid water to prevent exothermic decomposition .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
